3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that features a thiophene ring, an azetidine ring, and an oxazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Azetidine Ring Formation: The azetidine ring can be formed through cyclization reactions involving appropriate precursors under controlled conditions.
Oxazolidine-2,4-dione Formation: This moiety can be synthesized through the reaction of amino acids with carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes to achieve high yield, purity, and cost-effectiveness. This may include the use of catalysts, microwave irradiation, and other advanced techniques to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate with antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The thiophene ring can interact with various biological receptors, while the azetidine and oxazolidine-2,4-dione moieties may enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine Derivatives: These compounds share a similar five-membered ring structure and exhibit diverse biological activities, including anticancer and antimicrobial properties.
Oxazolidinones: Known for their antibacterial activity, these compounds are structurally related to the oxazolidine-2,4-dione moiety.
Uniqueness
3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is unique due to the combination of its three distinct moieties, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-[1-(2-thiophen-2-ylacetyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c15-10(4-9-2-1-3-19-9)13-5-8(6-13)14-11(16)7-18-12(14)17/h1-3,8H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZKJUBFGAVSFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CS2)N3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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